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Overview
Description
MOL-4239 is a small molecule drug that has been investigated for its potential therapeutic applications, particularly in the treatment of immune system diseases and skin conditions such as psoriasis and cutaneous T-cell lymphoma . It functions as an inhibitor of the signal transducer and activator of transcription 3 (STAT3), a protein involved in various cellular processes including cell growth and apoptosis .
Preparation Methods
The synthesis of MOL-4239 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Functional groups such as bromine and cyano groups are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods for MOL-4239 are designed to be scalable and cost-effective, often involving the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
MOL-4239 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing cyano groups to amines.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of STAT3 and related pathways.
Biology: Research has focused on its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: Clinical trials have investigated its efficacy in treating conditions like psoriasis and cutaneous T-cell lymphoma
Industry: Potential applications in the development of new therapeutic agents and as a tool for drug discovery.
Mechanism of Action
MOL-4239 exerts its effects by inhibiting the activity of STAT3, a protein that plays a crucial role in various cellular processes. By binding to STAT3, MOL-4239 prevents its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of genes involved in cell growth and survival . This mechanism makes it a promising candidate for the treatment of diseases characterized by abnormal STAT3 activity.
Comparison with Similar Compounds
MOL-4239 is unique in its specific inhibition of STAT3, distinguishing it from other compounds with similar structures. Similar compounds include:
WP-1220: Another STAT3 inhibitor with a similar core structure but different functional groups.
WP-1066: A related compound that also targets STAT3 but has different pharmacokinetic properties.
The uniqueness of MOL-4239 lies in its specific binding affinity and inhibitory potency, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
1204306-34-2 |
---|---|
Molecular Formula |
C19H16BrN3O |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
(2E,4E)-5-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]penta-2,4-dienamide |
InChI |
InChI=1S/C19H16BrN3O/c1-14(15-7-3-2-4-8-15)22-19(24)16(13-21)9-5-10-17-11-6-12-18(20)23-17/h2-12,14H,1H3,(H,22,24)/b10-5+,16-9+/t14-/m0/s1 |
InChI Key |
IVAUEQVCSQZMGV-QIUCFAMLSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)/C(=C/C=C/C2=NC(=CC=C2)Br)/C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC=CC2=NC(=CC=C2)Br)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MOL-4239; MOL 4239; MOL4239 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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